molecular formula C11H10OS B175134 2-(3-Methoxyphenyl)thiophene CAS No. 17595-93-6

2-(3-Methoxyphenyl)thiophene

Cat. No. B175134
CAS RN: 17595-93-6
M. Wt: 190.26 g/mol
InChI Key: JLSBMXUYHUFHTH-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)thiophene is a chemical compound . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Chemical Reactions Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Optical and Photophysical Properties

Li, Vamvounis, and Holdcroft (2002) explored the effect of various functional groups, including 2-(3-methoxyphenyl)thiophene, on the optical and photophysical properties of poly(thiophene)s. They found that certain substituents, such as phenyl and methoxyphenyl groups, could significantly enhance the solid-state fluorescence of poly(thiophene)s, suggesting potential applications in optoelectronics (Li, Vamvounis, & Holdcroft, 2002).

Anti-Proliferative Activity in Cancer Research

Thomas et al. (2017) demonstrated that thiophene derivatives, including those with a 4-methoxyphenyl group, exhibit pronounced anti-proliferative activity and tumor cell selectivity. This suggests the potential use of these compounds in developing novel treatments for specific types of cancer (Thomas et al., 2017).

Electrochromic Properties

Capan and Ozturk (2014) studied the electrochromic properties of 3-arylthieno[3,2-b]thiophenes, including 3-(4-methoxyphenyl)thieno[3,2-b]thiophene. They found that these compounds exhibit interesting color-changing properties when electrically stimulated, making them useful for applications in electrochromic devices (Capan & Ozturk, 2014).

Intramolecular and Intermolecular Geometry

Blake et al. (1999) investigated the geometry of thiophenes with oxygen-containing substituents, including 2- and 3-methoxythiophene. Their research contributes to a deeper understanding of the structural aspects of these compounds, which is critical for their application in material science and molecular engineering (Blake et al., 1999).

Applications in Solar Cells

Li et al. (2014) developed electron-rich molecules based on thiophene cores with arylamine side groups, including derivatives of 4-methoxyphenyl. These molecules were used as hole-transporting materials in perovskite-based solar cells, achieving high power conversion efficiencies. This highlights their potential use in the development of more efficient solar cells (Li et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, 2-Methoxy-4-methylphenol, indicates that it is harmful if swallowed, causes skin irritation, and is harmful to aquatic life . It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and to keep away from heat/sparks/open flames/hot surfaces .

Future Directions

Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

2-(3-methoxyphenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c1-12-10-5-2-4-9(8-10)11-6-3-7-13-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSBMXUYHUFHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393693
Record name 2-(3-methoxyphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)thiophene

CAS RN

17595-93-6
Record name 2-(3-Methoxyphenyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17595-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-methoxyphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methoxybromobenzene and thiophene-2-boronic acid were treated in a manner similar to Reference Example 26-(2) to give 2-(3-methoxyphenyl)thiophene as a yellow liquid. APCI-Mass m/Z 191 (M+H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
E Perspicace, L Cozzoli, EM Gargano, N Hanke… - European Journal of …, 2014 - Elsevier
17β-Hydroxysteroid dehydrogenase type 2 (17β-HSD2) is responsible for the oxidation of the highly active estradiol (E2) and testosterone (T) into the less potent estrone (E1) and Δ 4 -…
Number of citations: 22 www.sciencedirect.com
KH Reuter, WJ Scott - The Journal of Organic Chemistry, 1993 - ACS Publications
Unhindered aryl triflates react with a mixture of 1.5 equiv ofLDA and 8-10 equiv of 2-lithiofuran at-78 C to form 2-arylfurans in 50-60% yield via the corresponding arynes. …
Number of citations: 37 pubs.acs.org
E Bey, S Marchais-Oberwinkler, R Werth… - Journal of medicinal …, 2008 - ACS Publications
17β-Estradiol (E2), the most potent female sex hormone, stimulates the growth of mammary tumors and endometriosis via activation of the estrogen receptor α (ERα). 17β-…
Number of citations: 130 pubs.acs.org
E Bey, S Marchais-Oberwinkler, M Negri… - Journal of medicinal …, 2009 - ACS Publications
17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is responsible for the catalytic reduction of weakly active E1 to highly potent E2. E2 stimulates the proliferation of hormone-…
Number of citations: 100 pubs.acs.org
E Bey, S Marchais-Oberwinkler, R Werth… - Development of a New …, 2008 - core.ac.uk
Paper III abstract: 17β-Estradiol (E2), the most potent female sex hormone, stimulates the growth of mammary tumours and endometriosis via activation of the estrogen receptor α (ERα). …
Number of citations: 3 core.ac.uk
Y Segawa, T Higashihara, M Ueda - Polymer Chemistry, 2013 - pubs.rsc.org
A hyperbranched polythiophene with the degree of branching of almost 100% has been successfully prepared by the catalyst-transfer Suzuki–Miyaura coupling reaction of an AB2 …
Number of citations: 22 pubs.rsc.org
T Krishna, T Reddy, L Eppakayala, D Kalita - Rasayan J. Chem, 2020 - researchgate.net
The use of deep eutectic solvents (DESs) that act as an all‐in‐one solvent–template–reactant systems offers an interesting green alternative to conventional syntheses in chemical …
Number of citations: 2 www.researchgate.net
X Chen, L Zhou, Y Li, T Xie, S Zhou - The Journal of Organic …, 2014 - ACS Publications
An efficient method for synthesis of useful biaryl building blocks containing 2-thienyl, 3-thienyl, 2-pyridyl, and 3-pyridyl moieties was provided through cross-coupling reactions of aryl …
Number of citations: 70 pubs.acs.org
E Bey, S Marchais-Oberwinkler, M Negri… - … of a New Class of Potent … - core.ac.uk
Paper IV abstract: 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) is responsible for the catalytic reduction of weakly active E1 to highly potent E2. E2 stimulates the proliferation …
Number of citations: 3 core.ac.uk
N Uchiyama, E Shirakawa, R Nishikawa, T Hayashi - scholar.archive.org
General Remarks. All manipulations of oxygen-and moisture-sensitive materials were conducted with a standard Schlenk technique under a nitrogen atmosphere. Nuclear magnetic …
Number of citations: 0 scholar.archive.org

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